Epitalon (TFA)

Catalog No.
S8371684
CAS No.
M.F
C16H23F3N4O11
M. Wt
504.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epitalon (TFA)

Product Name

Epitalon (TFA)

IUPAC Name

(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C16H23F3N4O11

Molecular Weight

504.37 g/mol

InChI

InChI=1S/C14H22N4O9.C2HF3O2/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24;3-2(4,5)1(6)7/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24);(H,6,7)/t6-,7-,8-;/m0./s1

InChI Key

RJCJYCJZMHAFCM-WQYNNSOESA-N

SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O

Epitalon, also known as Epithalon or Epithalamin, is a synthetic tetrapeptide composed of the amino acids alanine, glutamate, aspartate, and glycine. Its molecular formula is C14H22N4O9C_{14}H_{22}N_{4}O_{9}, with a molecular weight of approximately 390.35 g/mol. Initially identified as an active component in extracts from the bovine pineal gland, Epitalon has gained attention for its potential anti-aging properties and its ability to activate telomerase, an enzyme that plays a crucial role in maintaining telomere length in cells .

The biological activity of Epitalon has been extensively studied, particularly regarding its effects on telomerase activity and cellular aging. In vitro studies indicate that Epitalon can induce telomere elongation by enhancing telomerase activity in human somatic cells. This elongation allows cells to surpass the Hayflick limit, extending their proliferative capacity significantly beyond normal limits .

Epitalon is synthesized through standard peptide synthesis techniques, which may involve solid-phase synthesis or liquid-phase synthesis methods. The process typically includes:

  • Amino Acid Coupling: Individual amino acids are sequentially coupled to form the peptide chain.
  • Deprotection: Protective groups are removed to expose reactive functional groups for further coupling.
  • Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels (often above 97%) .

Epitalon's primary applications are in research related to aging and regenerative medicine. Its potential uses include:

  • Anti-Aging Treatments: As a telomerase activator, it is explored for its ability to extend cellular lifespan and delay aging processes.
  • Cancer Research: Investigated for its oncostatic properties and potential role in cancer prevention through telomere maintenance.
  • Neuroprotection: Studies suggest it may aid in restoring melatonin secretion and improving circadian rhythms in aged populations .

Research on Epitalon's interactions with other compounds is limited but indicates that it may enhance the effects of other anti-aging agents when used in combination therapies. For instance, studies have shown that combining Epitalon with thymalin can lead to synergistic effects on mortality reduction in elderly populations . Further investigations are required to fully understand these interactions and their implications for therapeutic applications.

Several compounds share similarities with Epitalon, particularly regarding their roles as telomerase activators or anti-aging agents. Here are some notable comparisons:

CompoundStructureMechanism of ActionUnique Features
Telomerase Activator 1VariesActivates telomeraseSpecific for cancer cell lines
Thymosin Alpha-1PeptideModulates immune responseImmune enhancement properties
Arginine VasopressinPeptideRegulates blood pressure and water retentionRole in circadian rhythm regulation
EpithalaminPeptideSimilar to EpitalonExtract from bovine pineal gland; historical use

Epitalon's uniqueness lies in its specific amino acid sequence and its dual role as both a telomerase activator and a potential anti-aging compound, setting it apart from other similar peptides that may focus on immune modulation or cardiovascular effects .

Molecular Composition and Structural Configuration

Epitalon (TFA) is a tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly (AEDG), modified as a trifluoroacetate salt. The molecular formula of the TFA-adducted form is C$${16}$$H$${23}$$F$${3}$$N$${4}$$O$$_{11}$$, with a molecular weight of 504.37 g/mol. The peptide backbone consists of α-peptide bonds linking the amino acids, while the trifluoroacetate counterion stabilizes the compound via ionic interactions.

Key Structural Features:

  • Primary Structure: Linear sequence AEDG with N-terminal alanine and C-terminal glycine.
  • Salt Bridges: Intramolecular interactions between the alanine amine group and carboxyl groups of glutamic and aspartic acids enhance conformational stability.
  • TFA Component: Trifluoroacetic acid (CF$$_3$$COOH) forms a salt with the peptide’s free amine groups, improving aqueous solubility.

Table 1: Molecular Data for Epitalon (TFA)

PropertyValueSource
Molecular FormulaC$${16}$$H$${23}$$F$${3}$$N$${4}$$O$$_{11}$$
Molecular Weight504.37 g/mol
Amino Acid SequenceAla-Glu-Asp-Gly
CAS Number307297-39-8 (free base)

Synthesis and Purification Methodologies

Epitalon (TFA) is synthesized via Solid-Phase Peptide Synthesis (SPPS), a method pioneered by Merrifield. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound chain, followed by cleavage using a TFA-containing cocktail.

Synthesis Steps:

  • Resin Loading: The C-terminal glycine is attached to a Wang resin via its carboxyl group.
  • Deprotection and Coupling: Fmoc groups are removed using piperidine, and subsequent amino acids (Asp, Glu, Ala) are coupled using HBTU/HOBt activators.
  • Cleavage: The peptide is cleaved from the resin using a mixture of TFA, water, and triisopropylsilane (95:2.5:2.5), yielding the TFA salt.
  • Purification: Crude peptide is purified via preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).

Critical Considerations:

  • TFA Residues: Residual TFA (up to 10–15%) may remain post-purification, potentially affecting cell-based assays.
  • Quality Control: Purity is verified using analytical HPLC (>98%) and mass spectrometry.

Table 2: Typical SPPS Parameters for Epitalon (TFA)

ParameterValueSource
Coupling ReagentHBTU/HOBt
Cleavage CocktailTFA/H$$_2$$O/TIPS (95:2.5:2.5)
HPLC Gradient5–60% AcCN in 0.1% TFA over 40 min

Physicochemical Properties and Stability Profiling

Epitalon (TFA) exhibits distinct physicochemical characteristics critical for its bioactivity and storage.

Solubility:

  • Highly soluble in water (>50 mg/mL) and polar solvents (DMSO, ethanol).
  • Poor solubility in non-polar solvents (e.g., chloroform).

Stability:

  • Thermal Stability: Stable at temperatures up to 80°C for 24 hours.
  • Photostability: Degrades under UV light (λ = 254 nm) within 48 hours.
  • pH Sensitivity: Exists as a zwitterion at physiological pH (7.4), with charge states varying below pH 2 (cationic) and above pH 12 (anionic).

Degradation Pathways:

  • Hydrolysis of peptide bonds at extreme pH (pH < 2 or >12).
  • Oxidation of methionine residues (absent in Epitalon) is not a concern, but aspartic acid may undergo racemization.

Table 3: Physicochemical Properties of Epitalon (TFA)

PropertyValueSource
Solubility in Water>50 mg/mL
Thermal StabilityStable at 80°C for 24 hours
Photostability (UV)Degrades within 48 hours
Storage Conditions-20°C, lyophilized

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

504.13154205 g/mol

Monoisotopic Mass

504.13154205 g/mol

Heavy Atom Count

34

Dates

Modify: 2024-02-18

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